molecular formula C9H16N2 B8583838 4-Piperidinecarbonitrile, 1-(1-methylethyl)-

4-Piperidinecarbonitrile, 1-(1-methylethyl)-

Cat. No.: B8583838
M. Wt: 152.24 g/mol
InChI Key: HJISGMVTKTZUAG-UHFFFAOYSA-N
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Description

4-Piperidinecarbonitrile, 1-(1-methylethyl)- is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and cyano groups at positions 1 and 4, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 4-cyanopiperidine with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- often involves the large-scale alkylation of 4-cyanopiperidine using isopropyl chloride or isopropyl bromide. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed:

Scientific Research Applications

4-Piperidinecarbonitrile, 1-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit T-type calcium channels, which play a role in neuronal signaling and pain perception.

Comparison with Similar Compounds

4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be compared with other piperidine derivatives, such as:

    4-Cyanopiperidine: Lacks the isopropyl group, resulting in different chemical and biological properties.

    1-Methyl-4-cyanopiperidine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

    1-Isopropyl-4-aminopiperidine:

The unique combination of the isopropyl and cyano groups in 4-Piperidinecarbonitrile, 1-(1-methylethyl)- imparts distinct properties that make it valuable in various research and industrial contexts.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-propan-2-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C9H16N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-6H2,1-2H3

InChI Key

HJISGMVTKTZUAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-cyanopiperidine (5.8 g, 53 mmol, J. Org. Chem. 21, 984-986, 1957) in methanol (30 mL) and THF (130 mL) was added with stirring acetone (7.7 mL) and glacial acetic acid (6.0 mL) followed by portionwise addition of sodium cyanoborohydride (6.6 g, 105 mmol). When addition was complete the mixture was stirred overnight at ambient temperature. The solvent was evaporated and to the residue was added 1N hydrochloric (110 mL) until pH 1. The mixture was washed with diethyl ether (100 mL) and the acidic aqueous phase was saturated with potassium carbonate. The alkaline mixture (pH 10) was extracted with ethyl acetate (2×200 mL). The combined organic extracts were dried (MgSO4) and the solvent was evaporated. This afforded 8.2 g of 1-isopropyl-4-cyanopiperidine. 1H NMR 400 MHz, DMSO-d6) δ 0.96 (d, 6H), 1.63-1.73 (m, 2H), 1.80-1.92 (m, 2H), 2.35-2.44 (m, 2H), 2.58-2.67 (m, 2H), 2.69-2.78 (m, 1H), 2.79-2.87 (m, 1H).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two

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